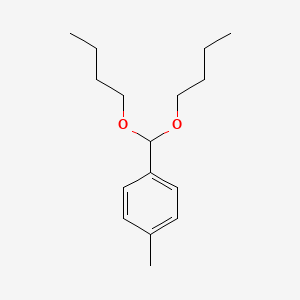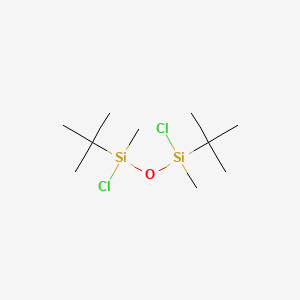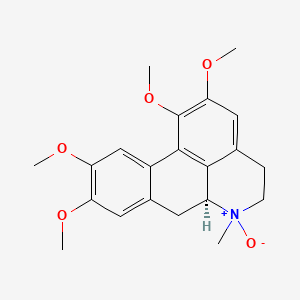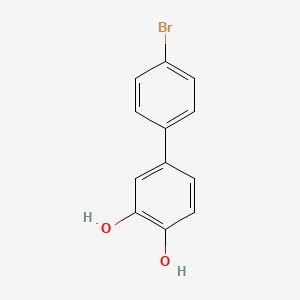
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes benzylidene and thiocarbonyl groups attached to a glucopyranoside backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide typically involves multiple steps. One common method starts with the preparation of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This intermediate is synthesized by reacting methyl alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst such as zinc chloride . The resulting product is then subjected to thiocarbonylation using reagents like thiophosgene or carbon disulfide in the presence of a base . Finally, the disulfide linkage is introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted glucopyranosides
Applications De Recherche Scientifique
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide involves its interaction with specific molecular targets and pathways. The thiocarbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways . Additionally, the benzylidene groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A precursor in the synthesis of the target compound, used as a chiral building block.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside: Another derivative with sulfonyl groups, used in similar applications.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(benzyloxy)carbonyl]-alpha-D-glucopyranoside: A related compound with benzyloxycarbonyl groups, used in carbohydrate chemistry.
Uniqueness
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is unique due to its combination of benzylidene, thiocarbonyl, and disulfide functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
73972-60-8 |
|---|---|
Formule moléculaire |
C30H34O14S4 |
Poids moléculaire |
746.9 g/mol |
Nom IUPAC |
[(4aR,6R,7R,8S,8aS)-6-[[[(4aR,6R,7R,8S,8aS)-8-hydroxy-2-phenyl-7-sulfanylcarbonyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxymethyldisulfanyl]methoxy]-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxymethanethioic S-acid |
InChI |
InChI=1S/C30H34O14S4/c31-19-21-17(11-35-25(41-21)15-7-3-1-4-8-15)39-27(23(19)43-29(33)45)37-13-47-48-14-38-28-24(44-30(34)46)20(32)22-18(40-28)12-36-26(42-22)16-9-5-2-6-10-16/h1-10,17-28,31-32H,11-14H2,(H,33,45)(H,34,46)/t17-,18-,19+,20+,21-,22-,23-,24-,25?,26?,27+,28+/m1/s1 |
Clé InChI |
NGZZMADWRGDHKN-KDKGQNDPSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCSSCO[C@@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
SMILES canonique |
C1C2C(C(C(C(O2)OCSSCOC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)








![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)


